molecular formula C19H19NO B15186783 2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone CAS No. 64660-83-9

2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone

Cat. No.: B15186783
CAS No.: 64660-83-9
M. Wt: 277.4 g/mol
InChI Key: VQYAZFUPWVQRLT-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone is a heterocyclic organic compound It is characterized by a pyridinone ring structure with various substituents, including a phenyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone typically involves multi-step organic reactions. One common method involves the condensation of appropriate ketones and aldehydes, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2-methyl-5-phenylbenzofuran
  • 2,3-Dihydro-2-methyl-5-phenyl-4H-pyran-4-one
  • 2,3-Dihydro-2-methyl-5-phenyl-4H-pyran-4-thione

Uniqueness

2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

64660-83-9

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-benzyl-2-methyl-5-phenyl-1,3-dihydropyridin-4-one

InChI

InChI=1S/C19H19NO/c1-19(12-15-8-4-2-5-9-15)13-18(21)17(14-20-19)16-10-6-3-7-11-16/h2-11,14,20H,12-13H2,1H3

InChI Key

VQYAZFUPWVQRLT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=CN1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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